molecular formula C20H23N5O3 B2685958 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one CAS No. 2034583-54-3

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

Cat. No. B2685958
CAS RN: 2034583-54-3
M. Wt: 381.436
InChI Key: PNEJHFGFXOPFFJ-UHFFFAOYSA-N
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Description

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C20H23N5O3 and its molecular weight is 381.436. The purity is usually 95%.
BenchChem offers high-quality 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Potential Anticancer Agents

Researchers have developed synthetic routes for compounds that are analogues of "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one", focusing on their potential as anticancer agents. Studies have shown that certain imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound , act as mitotic inhibitors with significant antitumor activity in mouse models. These compounds are synthesized through cyclization of diamino-pyridines with ethyl orthoformate or by oxidative cyclization with aryl aldehydes, indicating a broader application of similar compounds in cancer research (Temple et al., 1987).

Antimicrobial Applications

A series of nitrogen-carbon-linked (azolylphenyl)oxazolidinone antibacterial agents have been prepared to expand the spectrum of activity of this class of antibiotics. These include modifications with pyrrole, pyrazole, and imidazole moieties to enhance activity against Gram-negative organisms such as Haemophilus influenzae and Moraxella catarrhalis. This research demonstrates the potential for structural analogues of "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one" to contribute to the development of new antibacterial agents (Genin et al., 2000).

Development of Anticoagulants

Research into 3-(1H-imidazo[4,5-c]pyridin-2-yl)-1,5-diarylpyridin-2(1H)-one derivatives has explored their potential as anticoagulant agents. These studies have led to the synthesis of compounds showing promising anticoagulant abilities in canine blood, demonstrating the applicability of structurally related compounds in the development of new anticoagulant therapies (Yang et al., 2015).

Exploration of Antisecretory and Cytoprotective Agents

Further studies have identified imidazo[1,2-a]pyridines with modifications at the 3-position as potential antisecretory and cytoprotective agents for the treatment of ulcers. These compounds have been synthesized through various routes and evaluated for their effectiveness in rat models, highlighting the therapeutic potential of compounds with similar frameworks (Starrett et al., 1989).

Insecticidal Applications

Innovative heterocycles incorporating a thiadiazole moiety, derived from precursors similar to "1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one", have been synthesized and assessed for their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This research opens avenues for the use of such compounds in the development of new pesticides (Fadda et al., 2017).

properties

IUPAC Name

1-(4-methylphenyl)-3-[2-oxo-2-(3-pyrazin-2-yloxypyrrolidin-1-yl)ethyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-15-2-4-16(5-3-15)25-11-10-24(20(25)27)14-19(26)23-9-6-17(13-23)28-18-12-21-7-8-22-18/h2-5,7-8,12,17H,6,9-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEJHFGFXOPFFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(C2=O)CC(=O)N3CCC(C3)OC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Oxo-2-(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)ethyl)-3-(p-tolyl)imidazolidin-2-one

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